2-(Methylamino)quinoline-4-carbonitrile

Physicochemical profiling Drug-likeness Quinoline SAR

2-(Methylamino)quinoline-4-carbonitrile is a quinoline-4-carbonitrile derivative featuring a methylamino substituent at the 2‑position. With a molecular weight of 183.21 Da, a calculated LogP of 2.05, and a topological polar surface area (TPSA) of 49 Ų , this compound occupies a distinct physicochemical niche relative to common 2‑substituted quinoline-4-carbonitrile analogs.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 1311314-12-1
Cat. No. B1422947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)quinoline-4-carbonitrile
CAS1311314-12-1
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2C(=C1)C#N
InChIInChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14)
InChIKeyCBKYBPQWMMTFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)quinoline-4-carbonitrile (CAS 1311314-12-1): A Differentiated Quinoline-4-carbonitrile Building Block for Kinase-Targeted Drug Discovery


2-(Methylamino)quinoline-4-carbonitrile is a quinoline-4-carbonitrile derivative featuring a methylamino substituent at the 2‑position. With a molecular weight of 183.21 Da, a calculated LogP of 2.05, and a topological polar surface area (TPSA) of 49 Ų [1], this compound occupies a distinct physicochemical niche relative to common 2‑substituted quinoline-4-carbonitrile analogs. It is commercially available at ≥95% purity from multiple suppliers, making it a readily accessible building block for medicinal chemistry and chemical biology programs .

Physicochemical Profile Moderate lipophilicity with single hydrogen-bond donor supports permeability-solubility balance in lead optimization
Scaffold Context Quinoline-4-carbonitrile core reported as brain-penetrant kinase inhibitor privileged structure
Procurement Multi-supplier sourcing at reported purity supports reproducible SAR campaign workflows

Why 2‑Substituted Quinoline-4-carbonitrile Analogs Cannot Be Interchanged in Lead Optimization


The 2‑substituent on the quinoline-4-carbonitrile scaffold profoundly influences hydrogen‑bond donor/acceptor capacity, lipophilicity, and electronic properties, all of which govern target engagement, selectivity, and pharmacokinetic behavior. The methylamino group provides a single hydrogen-bond donor while maintaining moderate lipophilicity (LogP 2.05), a balance that is not replicated by the primary amino (higher TPSA, lower LogP), chloro (no HBD), or methoxy (no HBD) analogs . Furthermore, structure–activity relationship (SAR) studies in quinoline systems have demonstrated that methylation of the amino group can dramatically enhance antibacterial potency, underscoring the non‑interchangeability of simple amino substitutions [1]. Consequently, direct replacement of the methylamino group with an unsubstituted amino, halogen, or alkoxy substituent carries a high risk of losing critical binding interactions and compromising lead properties.

H-Bond Donor Shift HBD count change (1→0 or 1→2) may alter kinase hinge-binding profile and target engagement in lead series
Lipophilicity Mismatch LogP shift between methylamino and amino/chloro analogs may affect permeability-solubility balance in optimization
SAR Sensitivity Class-level evidence indicates methylation of amino group can markedly shift biological readout in quinoline systems

Quantitative Differentiation Evidence for 2-(Methylamino)quinoline-4-carbonitrile (CAS 1311314-12-1) vs. Closest Analogs


Balanced Lipophilicity and Hydrogen‑Bond Donor Capacity Differentiate the Methylamino Scaffold from Common 2‑Substituted Analogs

The target compound (LogP 2.05, TPSA 49 Ų, HBD 1) occupies a unique physicochemical space that is not matched by the closest 2‑substituted quinoline-4‑carbonitrile analogs. Relative to the 2‑amino derivative, it shows a LogP increase of +0.53 and a TPSA decrease of −14.43 Ų, indicating superior membrane permeability potential while retaining a hydrogen‑bond donor. Compared with the 2‑chloro and 2‑methoxy analogs, the methylamino group uniquely contributes a hydrogen‑bond donor, which is often critical for target‑residue interactions [1][2][3].

Physicochemical Profile
Cross-study comparable
ΔLogP +0.53, ΔTPSA −14.43 Ų vs 2-amino; HBD 1 vs 0/2 for chloro/methoxy analogs
Supports permeability-solubility balance review
Calculated properties; experimental validation recommended
Physicochemical profiling Drug-likeness Quinoline SAR

Methylamino Substitution Confers Superior Antibacterial Potency in Quinoline Systems – Class‑Level SAR

In a classical SAR study of amino‑substituted 3‑quinolinecarboxylic acid antibacterials, the 1‑methylamino substituent was identified as the optimal group for antibacterial potency. The methylamino‑containing derivative (amifloxacin) exhibited an MIC of 0.25 µg/mL against Escherichia coli, comparable to or better than the corresponding non‑methylated analogs. This class‑level SAR observation supports the premise that methylation of the amino group on the quinoline core can be a critical determinant of biological activity [1].

Class-Level Antibacterial SAR
Class-level inference
MIC 0.25 µg/mL (amifloxacin, E. coli)
Supports methylamino substitution review in quinoline systems
Different quinoline scaffold; direct transferability requires verification
Antibacterial SAR Quinolinecarboxylic acids Methylamino advantage

The Quinoline‑4‑carbonitrile Core is a Validated Scaffold for Brain‑Penetrant AAK1 Kinase Inhibitors

The quinoline‑4‑carbonitrile chemotype has been validated in the clinic as a brain‑penetrant scaffold for adaptor‑associated kinase 1 (AAK1) inhibition. The co‑crystal structure of AAK1 with 2‑(1‑amino‑3‑methylbutyl)‑6‑(pyridin‑4‑yl)quinoline‑4‑carbonitrile (PDB: 7RJ7) confirms that the 4‑carbonitrile group makes key interactions in the kinase ATP‑binding pocket. Related optimized AAK1 inhibitors based on the quinoline‑4‑carbonitrile core display IC50 values as low as 5.8 nM [1].

Kinase Scaffold Validation
Supporting evidence
PDB 7RJ7 co-crystal; IC50 5.8 nM (AAK1-IN-2, related analog)
Supports quinoline-4-carbonitrile core as kinase inhibitor privileged structure
Scaffold-level validation; 2-substituent optimization required
AAK1 kinase Neuropathic pain CNS drug discovery

High Purity and Multi‑Supplier Availability Ensure Reproducible SAR Campaigns

2‑(Methylamino)quinoline‑4‑carbonitrile is routinely supplied at ≥95% purity by multiple vendors, including Enamine (via Chem‑space) and AK Scientific. This level of purity, combined with the availability of analytical data (NMR, LC‑MS) upon request, exceeds the typical quality of many in‑house synthesized analogs and ensures consistent performance in biological assays [1].

Supply Reliability
Supporting evidence
≥95% purity; >4 suppliers; analytical data available upon request
Supports reproducible SAR campaign sourcing
QC data review recommended for assay-critical batches
Chemical procurement Building block quality Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(Methylamino)quinoline-4-carbonitrile


Design of CNS‑Penetrant AAK1 Kinase Inhibitor Libraries

Leveraging the validated quinoline‑4‑carbonitrile scaffold demonstrated by PDB 7RJ7 and the balanced LogP/TPSA profile of the methylamino derivative, medicinal chemistry teams can generate focused libraries around the 2‑methylamino handle to optimize AAK1 potency and brain penetration for neuropathic pain indications [1].

Exploration of Methylamino‑Dependent Antibacterial SAR in Quinoline Systems

Building on the class‑level SAR that identifies the methylamino group as optimal for antibacterial activity in quinoline‑3‑carboxylic acids, researchers can use 2‑(methylamino)quinoline‑4‑carbonitrile as a core scaffold to explore novel antibacterial chemotypes and overcome resistance mechanisms [2].

Physicochemical Property‑Based Lead Optimization

The unique combination of HBD count (1), moderate LogP (2.05), and TPSA (49 Ų) makes this building block an ideal starting point for campaigns where balancing solubility, permeability, and target engagement is critical—for example, in the development of oral or CNS‑active kinase inhibitors [3].

Reproducible Hit‑to‑Lead Chemistry with Multi‑Supplier Sourcing

The compound’s availability from multiple validated suppliers at ≥95% purity, coupled with the well‑established synthesis of quinoline‑4‑carbonitriles via tin(II) chloride reduction, enables robust, scalable hit‑to‑lead programs without supply chain interruptions .

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor library design
Balanced LogP/TPSA/HBD profile with single hydrogen-bond donor
Brain penetration and kinase selectivity endpoint review
Antibacterial SAR exploration in quinoline systems
Methylamino substitution context with class-level activity evidence
MIC and resistance-mechanism endpoint review
Physicochemical property-based lead optimization
Moderate lipophilicity with reported permeability-solubility balance
Permeability and solubility assay review
Hit-to-lead chemistry with multi-supplier sourcing
≥95% purity across multiple validated suppliers
Batch-to-batch reproducibility review
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